molecular formula C8H6N4O B12325407 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B12325407
M. Wt: 174.16 g/mol
InChI Key: XGUSRXVEVXDSRB-UHFFFAOYSA-N
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Description

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 257869-90-2) is a bicyclic heteroaromatic compound featuring fused oxadiazole and cinnoline moieties. Its structure includes a 1,2,5-oxadiazole (furazan) ring fused to a partially hydrogenated cinnoline system, which confers unique electronic and steric properties.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

8,9-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

InChI

InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-2H,3-4H2

InChI Key

XGUSRXVEVXDSRB-UHFFFAOYSA-N

Canonical SMILES

C1CN=NC2=C1C3=NON=C3C=C2

Origin of Product

United States

Preparation Methods

Richter Cyclization

The Richter cyclization remains a foundational method for constructing the cinnoline core. Ortho-aminoarylpropionic acid derivatives undergo diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming reactive diazonium intermediates. Subsequent thermal cyclization at 80–100°C in aqueous ethanol induces ring closure, yielding 3-hydroxycinnoline precursors. For 8,9-dihydro-oxadiazolo[3,4-f]cinnoline, this intermediate reacts with hydroxylamine under acidic conditions to form the oxadiazole ring.

Reagents and Conditions

  • Diazotization: NaNO₂ (1.2 eq), HCl (3M), 0–5°C, 2 h
  • Cyclization: Ethanol/H₂O (3:1), 80°C, 6 h
  • Oxadiazole formation: NH₂OH·HCl (2 eq), H₂SO₄ (conc.), reflux, 8 h

Yield : 60–70% (over three steps).

Borsche-Herbert Modification

This variant employs ortho-aminoacetophenones, which undergo diazotization followed by cyclization in the presence of SnCl₂. The method enhances regioselectivity for 4-substituted cinnolines, critical for subsequent oxadiazolo fusion.

Key Advantage : Tolerates electron-withdrawing substituents (e.g., Cl, NO₂) on the aromatic ring, enabling modular synthesis.

Visible-Light-Assisted Synthesis

Photochemical Cyclization

A breakthrough method utilizes white light (30 W LED) to drive C–H activation in ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates. Piperidine (30 mol%) catalyzes the reaction with nitrostyrene derivatives in ethanol, enabling one-pot formation of the oxadiazolo-cinnoline framework at room temperature.

Mechanistic Insight :

  • Light-induced generation of nitrostyrene radicals
  • Radical addition to pyridazine methyl groups
  • Cyclodehydration to form the oxadiazole ring

Optimized Conditions

Parameter Value
Light source 30 W LED
Catalyst loading 30 mol% piperidine
Reaction time 8 h
Yield 90–95%

Advantages :

  • Eliminates metal catalysts
  • EcoScale score >75 (excellent green chemistry metrics)

Oxidation of Dihydro Precursors

Peroxide-Mediated Oxidation

8,9-Dihydro intermediates undergo selective oxidation using hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds via electrophilic attack at the N–O bond, forming the oxadiazolo oxide.

Typical Procedure :

  • Dissolve dihydro precursor (1 mmol) in glacial AcOH (10 mL)
  • Add 30% H₂O₂ (3 eq) dropwise at 0°C
  • Stir at room temperature for 12 h
  • Quench with Na₂S₂O₃, extract with CH₂Cl₂

Yield : 85–90%

KMnO₄-Based Oxidation

Potassium permanganate in alkaline conditions (pH 10–12) achieves higher oxidation states, suitable for synthesizing 7-oxide derivatives.

Critical Parameters :

  • KMnO₄ (2 eq), NaOH (0.1M)
  • 60°C, 4 h
  • Post-reduction with NaHSO₃ required to prevent over-oxidation

Industrial-Scale Production

Continuous Flow Reactors

Microreactor technology enhances heat/mass transfer during diazotization and cyclization steps:

Benchmark Data

Metric Batch Process Flow Process
Space-time yield (g/L/h) 12.4 48.7
Purity (%) 92.3 98.6
Energy consumption High Reduced by 60%

Purification : Cascade crystallization (hexane/EtOAc) achieves >99% purity.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Green Metrics
Richter Cyclization 60–70 92–95 Moderate Low
Photochemical 90–95 97–99 High Excellent
H₂O₂ Oxidation 85–90 96–98 High Good

Key Trend : Photochemical methods dominate in yield and sustainability, though requiring specialized light sources.

Emerging Techniques

Electrochemical Synthesis

Preliminary studies show cyclic voltammetry (Pt electrodes) enables oxidative coupling of hydrazine derivatives at 1.2 V (vs Ag/AgCl), eliminating stoichiometric oxidants.

Current Challenges :

  • Limited substrate scope
  • Electrode fouling issues

Biocatalytic Approaches

Lipase-mediated cyclization in ionic liquids ([BMIM][BF₄]) achieves 40–50% yields under mild conditions (pH 7, 25°C).

Chemical Reactions Analysis

Types of Reactions: 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the cinnoline ring .

Scientific Research Applications

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets and pathways. The compound can form oxodiazonium ions, which participate in electrophilic aromatic substitution reactions. These reactions can lead to the formation of various derivatives with potential biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Analogues

Compound (CAS) Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C)
8,9-Dihydro-...cinnoline (257869-90-2) C₈H₆N₄O₂ 190.16 1.363 (predicted) 143 (methyl derivative)
8,9-Dihydro-3-methyl-... (216218-93-8) C₉H₈N₄O 188.19 1.363 (predicted) 143
9-Methyl-... (302604-98-4) C₉H₈N₄O 188.19 N/A N/A

Electronic and Spectral Properties

  • HOMO/LUMO Energies : Oxadiazolo derivatives exhibit higher dipole moments (8.9 Debye) compared to thiadiazolo/selenadiazolo analogues, correlating with elevated HOMO energies and red-shifted UV-Vis absorption .
  • π–A’ Block Effects : In [1,2,5]oxadiazolo[3,4-c]pyridines, thienyl bridges reduce LUMO energy by 0.14 eV vs. phenyl bridges, enhancing charge transfer (λₘₐₓ ~538 nm) .

Table 2: Electronic Properties of Heterocyclic Analogues

Heteroatom Dipole Moment (Debye) Mean λₘₐₓ (nm) HOMO Energy (eV)
O (Oxadiazolo) 8.9 538 -5.2
S (Thiadiazolo) 7.3 560 -5.4
Se (Selenadiazolo) 7.5 580 -5.3

Energetic Performance

Cocrystals of [1,2,5]oxadiazolo[3,4-c]cinnoline derivatives (e.g., with BTF or FTDO) exhibit balanced detonation parameters:

  • BTF-FCDO (1:2) : Detonation velocity = 7.69 km/s; pressure = 26.4 GPa.
  • FTDO-FCDO (1:2) : Detonation velocity = 7.37 km/s; pressure = 23.99 GPa.
    While lower than pure FTDO (8.2 km/s, 30.1 GPa), these outperform TNT (6.9 km/s, 19.5 GPa) .

Table 3: Energetic Performance Comparison

Compound Detonation Velocity (km/s) Detonation Pressure (GPa)
BTF-FCDO (1:2) Cocrystal 7.69 26.4
FTDO-FCDO (1:2) Cocrystal 7.37 23.99
TNT 6.9 19.5

Biological Activity

Chemical Identity
8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol. It is known for its diverse biological activities and potential therapeutic applications.

Chemical Properties

  • CAS Number : 217491-04-8
  • Molecular Weight : 174.16 g/mol
  • Melting Point : 108 °C
  • Hazard Classification : Irritant (Xi)

Antioxidant Properties

Research indicates that oxadiazole compounds, including derivatives of 8,9-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, exhibit significant antioxidant activity. For instance, studies have demonstrated free radical scavenging abilities and reducing power in various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have highlighted its efficacy against pancreatic cancer cell lines (PANC-1), demonstrating strong apoptotic signaling pathways. This was supported by molecular modeling and bioinformatics tools that confirmed its mechanism of action .

Enzyme Inhibition

8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has been evaluated for its enzyme inhibitory properties. Specific studies have reported its ability to inhibit cholinesterases and glucosidases, which are critical in managing conditions like Alzheimer's disease and diabetes . The compound's enzyme inhibition profile indicates a potential therapeutic role in metabolic disorders.

Study on Antioxidant and Anticancer Activities

A recent study explored the biological activities of several oxadiazole derivatives. Among them, 8,9-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline was highlighted for its strong antioxidant capacity and significant anticancer effects on pancreatic cancer cell lines. The study utilized various assays to assess antioxidant activity and found that the compound effectively reduced cell viability in a dose-dependent manner .

Pharmacological Evaluation

In another investigation focusing on the pharmacological properties of cinnoline derivatives (including 8,9-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline), researchers compiled data from global studies. The findings indicated a broad spectrum of activities such as antibacterial, antifungal, anti-inflammatory, and antitumor effects. The study emphasized the importance of structural modifications to enhance biological activity and optimize pharmacokinetic properties .

Comparative Data Table

Property Value
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Melting Point108 °C
Antioxidant ActivityHigh (CUPRAC assay)
Anticancer ActivityEffective against PANC-1
Enzyme InhibitionCholinesterases & Glucosidases

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